molecular formula C15H16N2O4 B12772122 5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 109317-88-6

5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B12772122
CAS No.: 109317-88-6
M. Wt: 288.30 g/mol
InChI Key: DUNCPRPBOVGNFW-UHFFFAOYSA-N
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Description

5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound characterized by its unique structure, which includes a pyrimidinetrione core substituted with a methoxyphenyl-butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and malonic acid derivatives.

    Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and a suitable malonic acid derivative to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrimidinetrione core.

    Alkylation: The final step involves the alkylation of the pyrimidinetrione core with a butenyl halide to introduce the 3-butenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the double bond in the butenyl group, converting it to a saturated alkyl chain.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies focus on its ability to interact with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism by which 5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Phenyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but lacks the methoxy group.

    5-(1-(4-Hydroxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

CAS No.

109317-88-6

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

5-[1-(4-methoxyphenyl)but-3-enyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H16N2O4/c1-3-4-11(9-5-7-10(21-2)8-6-9)12-13(18)16-15(20)17-14(12)19/h3,5-8,11-12H,1,4H2,2H3,(H2,16,17,18,19,20)

InChI Key

DUNCPRPBOVGNFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC=C)C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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